ASN003
Description
ASN003 is a first-in-class, highly selective dual inhibitor targeting both the B-RAF kinase (specifically BRAFV600 mutations) and the phosphatidylinositol 3-kinase (PI3K) pathway, including PI3KCA mutations and PTEN loss . Developed by Asana BioSciences, it addresses resistance mechanisms observed in single-pathway inhibitors by simultaneously blocking two critical oncogenic pathways: the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades . Preclinical studies demonstrated its broad antiproliferative activity in BRAF-mutant tumor models, including melanoma, colorectal cancer (CRC), non-small cell lung cancer (NSCLC), and breast cancer . Notably, this compound retained efficacy in BRAF/MEK inhibitor-resistant cell lines and showed enhanced antitumor activity when combined with immune checkpoint inhibitors (e.g., anti-PD-1) or indoleamine 2,3-dioxygenase (IDO) inhibitors .
Phase I clinical trials (NCT03071861) initiated in 2017 aim to determine its safety, pharmacokinetics, and efficacy in advanced solid tumors with BRAFV600 mutations or PI3K pathway alterations (e.g., PIK3CA mutations, PTEN loss) .
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASN003; ASN-003; ASN 003; |
Origin of Product |
United States |
Comparison with Similar Compounds
Vemurafenib and Dabrafenib
- Mechanism : Selective BRAFV600 inhibitors .
- Clinical Use: Approved for BRAFV600-mutant melanoma and NSCLC.
- Limitations: Rapid development of resistance via PI3K-AKT pathway reactivation or secondary mutations . Limited efficacy in CRC due to adaptive resistance mechanisms .
- Comparison with this compound: this compound overcomes resistance by co-targeting PI3K, showing 2–5× greater cytotoxicity in resistant cell lines . In mouse xenografts, this compound reduced tumor volume by 70–90% vs. 40–60% for vemurafenib .
PI3K Inhibitors
GDC-0032 (Taselisib)
TAK-117 (Serabelisib)
- Mechanism : PI3Kα/δ inhibitor .
- Clinical Use : Phase II trials in combination with paclitaxel or sapanisertib.
- Limitations: Ineffective in renal cell carcinoma due to compensatory BRAF pathway activation .
- Comparison with this compound :
Dual-Pathway Inhibitors (Preclinical/Clinical Candidates)
WX-037
- Mechanism : PI3Kβ/δ inhibitor combined with WX-554 (MEK inhibitor) .
- Status : Terminated in Phase I due to commercial prioritization .
- Comparison with this compound :
Key Research Findings
Preclinical Data
Clinical Progress
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
